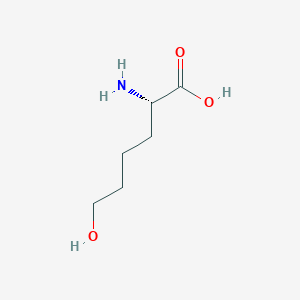

2-Amino-6-hydroxyhexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305-77-1, 5462-80-6, 6033-32-5 | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Hydroxynorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-hydroxycaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-hydroxynorleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-HYDROXYNORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of 2-Amino-6-hydroxyhexanoic acid?

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxyhexanoic Acid

Executive Summary

This compound, also known as 6-hydroxynorleucine, is an alpha-amino acid derivative of significant interest in synthetic chemistry and drug development. Its bifunctional nature, possessing an amino group, a carboxylic acid, and a terminal hydroxyl group, imparts unique chemical characteristics that are critical for its application as a building block in novel peptides, as a linker molecule, or as an intermediate for antiviral and antihypertensive drugs[1]. Understanding its fundamental physicochemical properties is paramount for researchers in designing synthetic routes, formulating drug products, and predicting its behavior in biological systems. This guide provides a comprehensive analysis of these properties, grounded in experimental data and predictive models, and outlines the standard methodologies for their empirical validation.

Chemical Identity and Molecular Structure

The unique arrangement of functional groups in this compound dictates its chemical behavior and interactions. It is a non-proteinogenic amino acid characterized by a six-carbon aliphatic chain.

Structural Identifiers:

-

Canonical SMILES: C(CCO)CC(C(=O)O)N[2]

-

InChI: InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)[2]

-

InChIKey: OLUWXTFAPJJWPL-UHFFFAOYSA-N[2]

The structure features a chiral center at the alpha-carbon (C2), meaning it can exist as D- and L-enantiomers. Most commercially available sources provide the racemic DL-mixture unless otherwise specified. The terminal hydroxyl group adds polarity and a site for potential further modification, such as esterification or etherification.

Core Physicochemical Properties

The physicochemical parameters of a molecule are critical predictors of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White to Off-White Solid | [1] |

| Melting Point | 245-262 °C | [1][2] |

| Boiling Point | 361.7 ± 32.0 °C (Predicted) | [1][2] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Water Solubility | Slightly Soluble | [1] |

| pKa (Acidic) | 2.53 ± 0.24 (Predicted, Carboxylic Acid) | [1][2] |

| pKa (Basic) | Not explicitly found, but expected ~9-10 for the α-amino group | |

| LogP | 0.26120 (Predicted) | [2] |

Ionization and pH-Dependent Behavior

As an amino acid, this compound is an amphoteric molecule, capable of acting as both an acid and a base. Its ionization state is highly dependent on the pH of the surrounding medium. The predicted pKa of ~2.53 for the carboxylic acid group and an expected pKa of ~9-10 for the α-amino group (typical for alpha-amino acids) means the molecule will exist predominantly in different ionic forms across the physiological pH range.

-

At low pH (e.g., pH < 2): Both the amino and carboxyl groups will be protonated, resulting in a net positive charge (cationic form).

-

At neutral pH (e.g., pH ~7.4): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), forming a zwitterion with no net charge. This zwitterionic nature influences its solubility and crystal lattice structure.

-

At high pH (e.g., pH > 11): Both functional groups will be deprotonated, resulting in a net negative charge (anionic form).

Caption: Ionization states of this compound at different pH levels.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include a broad O-H stretch from the carboxylic acid and alcohol (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), N-H bending from the amine (~1600 cm⁻¹), and C-O stretching from the alcohol (~1050-1150 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. One would expect distinct signals for the α-proton (adjacent to the amino and carboxyl groups), the methylene protons of the aliphatic chain, the protons on the carbon bearing the hydroxyl group, and the exchangeable protons of the -OH, -NH₂, and -COOH groups.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic carbonyl carbon signal downfield (~170-180 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ would be observed at m/z 148.09, corresponding to the protonated molecule (C₆H₁₄NO₃⁺).

Experimental Methodologies for Property Determination

To ensure scientific integrity, all physicochemical properties must be verifiable through standardized experimental protocols. The choice of method is dictated by the need for accuracy, precision, and adherence to regulatory standards (e.g., OECD, FDA guidelines).

Caption: Experimental workflow for the physicochemical characterization of a synthesized compound.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method over traditional melting point apparatus as it provides a highly accurate thermodynamic melting point (Tₘ) and can also reveal information about purity, polymorphism, and thermal stability.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, purified solid into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 280 °C).

-

Use an inert nitrogen purge gas to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.

Protocol: pKa Determination via Potentiometric Titration

Rationale: This method provides empirical pKa values by directly measuring the change in pH of a solution of the analyte upon the addition of a titrant. It is a robust and reliable technique for ionizable compounds.

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.

-

-

Titration Procedure:

-

First, titrate the solution with the strong acid to protonate all functional groups fully.

-

Then, titrate the acidified solution with the strong base, recording the pH value after each incremental addition of the titrant.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first half-equivalence point will yield the pKa of the carboxylic acid, and the second will yield the pKa of the amino group.

Stability and Storage

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1].

-

Storage Conditions: To maintain integrity, this compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over long-term storage[1].

-

Degradation: As a primary amine, it may be susceptible to oxidative degradation. The presence of the hydroxyl group could also lead to intramolecular reactions, such as lactonization, under certain conditions (e.g., strong acid catalysis and heat), although this is less likely given the stable six-membered ring that would be formed.

Conclusion

The physicochemical properties of this compound define its utility and behavior in both chemical and biological contexts. Its zwitterionic nature, moderate polarity, and multiple functional groups for derivatization make it a versatile tool for researchers. The data and protocols presented in this guide offer a foundational framework for its effective handling, characterization, and application in advanced research and development projects.

References

-

PubChem. (n.d.). 2-Amino-5-hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of (S)-2-Amino-6-hydroxyhexanoic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (S)-2-Amino-6-hydroxyhexanoic acid, a non-proteinogenic amino acid of interest in various research and development domains. As a chiral molecule, the precise determination of its absolute and relative stereochemistry is critical for understanding its biological activity and for quality control in synthetic applications. This document outlines a multi-technique approach, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, chiroptical methods, and X-ray crystallography to achieve a complete and unambiguous structural assignment. The causality behind the selection of each technique and the interpretation of the resulting data are discussed in detail, providing researchers, scientists, and drug development professionals with a robust, field-proven workflow.

Introduction: The Importance of Unambiguous Structure

(S)-2-Amino-6-hydroxyhexanoic acid, a hydroxylated derivative of lysine, presents a unique structural challenge due to its multiple functional groups and a stereocenter at the α-carbon. Its molecular formula is C₆H₁₃NO₃ and it has a molecular weight of approximately 147.17 g/mol [1]. The presence of amino, carboxyl, and hydroxyl groups imparts specific chemical properties that are leveraged in its analysis. The "(S)" designation signifies the stereochemical configuration at the chiral α-carbon, a critical determinant of its biological function, as is common for amino acids and their derivatives[2].

The elucidation of its structure is not merely an academic exercise; it is a prerequisite for its application in fields such as drug development, where stereoisomers can have vastly different pharmacological and toxicological profiles. This guide, therefore, emphasizes a holistic and self-validating analytical cascade to ensure the highest degree of confidence in the final structural assignment.

Analytical Workflow: A Multi-Pronged Approach

Caption: Integrated workflow for the structural elucidation of (S)-2-Amino-6-hydroxyhexanoic acid.

Primary Structure Confirmation: What is it Made Of?

The initial phase of structure elucidation focuses on determining the molecular formula and the connectivity of the atoms within the molecule.

Mass Spectrometry: The First Look at Molecular Weight and Formula

Mass spectrometry (MS) provides the molecular weight of the analyte with high precision, which is a fundamental first step in its identification.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode electrospray ionization (ESI).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve accurate mass measurements.

-

Ionization: Employ a soft ionization technique like ESI to minimize fragmentation and maximize the abundance of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in full scan mode to detect the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

Expected Results and Interpretation:

For C₆H₁₃NO₃, the expected monoisotopic mass is approximately 147.0895 g/mol . HRMS should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z |

| [M+H]⁺ | 148.0968 |

| [M+Na]⁺ | 170.0788 |

| [M-H]⁻ | 146.0823 |

Fragmentation Analysis (MS/MS):

Predicted Fragmentation Pathways:

-

Loss of H₂O: The hydroxyl group can be easily lost as a water molecule, resulting in a fragment ion at m/z 130.0862.

-

Loss of COOH₂ (formic acid): Decarboxylation is a common fragmentation pathway for amino acids, leading to a fragment at m/z 102.1024.

-

Cleavage of the Cα-Cβ bond: This would result in the loss of the carboxyl group and the α-amino group, though this is less common with soft ionization.

-

Cleavage along the alkyl chain: Fragmentation of the hexanoic acid backbone would produce a series of ions separated by 14 Da (CH₂).

Caption: Predicted major fragmentation pathways for protonated (S)-2-Amino-6-hydroxyhexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential. While experimental spectra for the target molecule are not publicly available, we can predict the chemical shifts based on the known values for similar structures, such as 6-aminohexanoic acid[4] and other hydroxylated amino acids.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as D₂O, as the compound is water-soluble.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

Predicted ¹H NMR Spectrum (in D₂O):

-

H2 (α-proton): A triplet or doublet of doublets around 3.8-4.2 ppm, coupled to the adjacent CH₂ group.

-

H6 (methylene adjacent to NH₂): A triplet around 3.0-3.3 ppm.

-

H3, H4, H5 (methylene protons): A series of multiplets in the range of 1.4-1.9 ppm.

-

OH and NH₂ protons: These will exchange with D₂O and will likely not be observed.

-

COOH proton: This will also exchange with D₂O.

Predicted ¹³C NMR Spectrum (in D₂O):

-

C1 (Carboxyl carbon): ~175-180 ppm.

-

C2 (α-carbon): ~70-75 ppm, shifted downfield due to the hydroxyl group.

-

C6 (carbon adjacent to NH₂): ~40-45 ppm.

-

C3, C4, C5 (methylene carbons): ~20-35 ppm.

Table 2: Predicted NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 | - | 175-180 |

| C2 | 3.8-4.2 | 70-75 |

| C3 | 1.6-1.9 | 30-35 |

| C4 | 1.4-1.7 | 20-25 |

| C5 | 1.5-1.8 | 25-30 |

| C6 | 3.0-3.3 | 40-45 |

Stereochemical Determination: The "Handedness" of the Molecule

Once the primary structure is confirmed, the next critical step is to determine the stereochemistry at the α-carbon.

Chiral Chromatography: Separating the Mirror Images

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, crown ether-based or cyclodextrin-based columns are often effective[5][6]. A Chiralpak AD-H column could also be a good starting point[7].

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving separation. A typical mobile phase for a crown ether column might consist of an acidic aqueous solution with an organic modifier like methanol or acetonitrile.

-

Detection: Use a UV detector (if the molecule has a chromophore or is derivatized) or a mass spectrometer for sensitive and selective detection.

-

Analysis: Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample to determine its enantiomeric composition.

Expected Results and Interpretation:

The chromatogram of a racemic mixture should show two well-resolved peaks corresponding to the two enantiomers. The injection of the pure (S)-enantiomer should result in a single peak that co-elutes with one of the peaks from the racemic standard. This confirms the enantiomeric identity and allows for the calculation of enantiomeric excess (ee).

Circular Dichroism (CD) Spectroscopy: Probing Chirality with Polarized Light

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can provide information about the absolute configuration of the stereocenter.

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Dissolve the sample in a transparent solvent, typically water or a buffered aqueous solution, at a known concentration.

-

Instrumentation: Use a CD spectrometer.

-

Data Acquisition: Scan the sample in the far-UV region (typically 190-250 nm), where the carboxyl and amino chromophores absorb.

-

Data Analysis: The resulting CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength.

Expected Results and Interpretation:

While a specific CD spectrum for (S)-2-Amino-6-hydroxyhexanoic acid is not available, we can draw parallels with L-lysine. L-amino acids typically show a positive Cotton effect (a positive peak) around 210-220 nm and a negative Cotton effect below 200 nm[8][9]. Therefore, the (S)-enantiomer of 2-Amino-6-hydroxyhexanoic acid is expected to exhibit a similar CD spectrum. The (R)-enantiomer would produce a mirror-image spectrum. This provides a non-destructive method to confirm the absolute stereochemistry.

Definitive 3D Structure: The Gold Standard

While the combination of spectroscopic and chromatographic techniques provides a very high level of confidence in the structure, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound. This is typically achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. A structural model is then built into this map and refined to best fit the experimental data.

Expected Results and Interpretation:

A successful X-ray crystallographic analysis will provide the precise coordinates of every atom in the molecule, confirming the connectivity and, most importantly, the absolute stereochemistry of the chiral center. While obtaining a crystal structure of L-lysine has been challenging due to its propensity to form hydrates[10], a successful structure determination for (S)-2-Amino-6-hydroxyhexanoic acid would provide irrefutable proof of its three-dimensional structure.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of (S)-2-Amino-6-hydroxyhexanoic acid requires a systematic and multi-faceted analytical approach. By integrating the complementary data from mass spectrometry, NMR spectroscopy, chiral chromatography, circular dichroism, and X-ray crystallography, a complete and self-validating picture of the molecule's identity, connectivity, and stereochemistry can be achieved. This rigorous methodology ensures the scientific integrity required for research, development, and quality control applications involving this important non-proteinogenic amino acid.

References

-

Wikipedia. (2023, December 26). Hydroxylysine. Retrieved January 23, 2026, from [Link].

-

National Institute of Standards and Technology. (n.d.). 6-Amino-2-hydroxyhexanoic acid. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link].

-

SpectraBase. (n.d.). 6-Hydroxyhexanoic acid. Retrieved January 23, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517029, 6-Amino-2-hydroxyhexanoic acid. Retrieved January 23, 2026, from [Link].

- Sheehan, J. C., & Bolhofer, W. A. (1950). The Synthesis of Hydroxylysine. Journal of the American Chemical Society, 72(7), 2786–2788.

- PubMed. (2024). Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link].

-

Biotein. (n.d.). Analysis of Characteristic Peaks of Lysine in Circular Dichroism. Retrieved January 23, 2026, from [Link].

- PubMed. (2015). L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids.

-

National Center for Biotechnology Information. (n.d.). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (n.d.). Circular dichroism spectra of free amino acid l-lysine, d-lysine, and chiral d- and l-polyurea nanocapsules. Retrieved January 23, 2026, from [Link].

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 23, 2026, from [Link].

Sources

- 1. 6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxylysine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-Aminocaproic acid(60-32-2) 1H NMR spectrum [chemicalbook.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 6-Amino-2-hydroxyhexanoic acid | 2279-99-4 | Benchchem [benchchem.com]

- 8. Analysis of Characteristic Peaks of Lysine in Circular Dichroism [en.biotech-pack.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Amino-6-hydroxyhexanoic Acid (HACA) as a Novel Biomarker in Pyridoxine-Dependent Epilepsy

An In-depth Technical Guide for Researchers and Clinicians

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery and significance of 2-Amino-6-hydroxyhexanoic acid (HACA) as a novel biomarker for Pyridoxine-Dependent Epilepsy (PDE) associated with ALDH7A1 deficiency. We delve into the biochemical origins of HACA, the analytical methodologies for its detection and quantification, and its potential impact on early diagnosis and patient management. This document is intended for researchers, clinical scientists, and professionals in drug development, offering a synthesis of current knowledge and practical, field-proven insights into the application of this emerging biomarker.

Introduction: The Diagnostic Challenge of Pyridoxine-Dependent Epilepsy

Pyridoxine-dependent epilepsy (PDE) is a rare, autosomal recessive metabolic disorder characterized by neonatal or infantile onset of intractable seizures.[1][2] These seizures are notably resistant to conventional anti-epileptic drugs but show a dramatic response to high doses of pyridoxine (vitamin B6).[3] The primary underlying cause of PDE is a deficiency in the α-aminoadipic semialdehyde (α-AASA) dehydrogenase enzyme, encoded by the ALDH7A1 gene.[4][5] This enzymatic block disrupts the catabolism of lysine, leading to the accumulation of α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C).[3][4][5] P6C inactivates pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters.[5][6]

Despite the availability of a targeted treatment, the long-term prognosis for individuals with PDE-ALDH7A1 can be compromised by developmental delays and intellectual disabilities, which are thought to be exacerbated by delayed diagnosis and the neurotoxic effects of accumulating metabolites.[4] This underscores the critical need for sensitive and specific biomarkers that can facilitate early, ideally pre-symptomatic, diagnosis through newborn screening programs.[2][7] While α-AASA and P6C are established biomarkers, their instability poses challenges for routine clinical testing. This has driven the search for more stable and reliable indicators of ALDH7A1 deficiency.

The Discovery of HACA: An Untargeted Metabolomics Approach

The identification of this compound, also known as 6-hydroxy-2-aminocaproic acid (HACA), as a potential biomarker for PDE-ALDH7A1 emerged from hypothesis-generating global metabolomics studies.[1][8] Researchers utilized ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to compare the plasma metabolomes of genetically confirmed PDE-ALDH7A1 patients with those of healthy controls.[1][8]

This untargeted approach allows for the simultaneous analysis of thousands of small molecules, providing a comprehensive snapshot of the metabolic state. In the plasma of PDE-ALDH7A1 patients, a feature with a mass-to-charge ratio (m/z) of 148.09668 was consistently and significantly elevated, showing a nearly six-fold increase compared to the control group.[8] Through careful analysis of its fragmentation pattern and comparison with a synthesized chemical standard, this feature was unequivocally identified as HACA.[8] This discovery highlighted the power of untargeted metabolomics in uncovering novel disease biomarkers that might be missed by traditional targeted analyses.[1]

Quantitative Data Summary

| Biomarker | Fold Change (PDE vs. Control) | p-Value | Identification Confidence | Reference |

| HACA | 5.852 | 3.9 x 10⁻⁷ | Level 1 | [8] |

| C9H11NO4 Isomer | 84.162 | 1.6 x 10⁻⁶ | Level 3 | [8] |

Biochemical Origins of HACA in ALDH7A1 Deficiency

The accumulation of HACA in PDE-ALDH7A1 is a direct consequence of the block in the lysine degradation pathway. The deficiency of α-AASA dehydrogenase leads to a buildup of its substrate, α-AASA. It is hypothesized that this excess α-AASA is then shunted into an alternative metabolic route where it undergoes reduction to form HACA.

A proposed mechanism for the formation of HACA involves the reduction of the aldehyde group of α-aminoadipic semialdehyde (α-AASA) to a hydroxyl group. This reaction is likely catalyzed by a reductase enzyme, although the specific enzyme has not yet been definitively identified. The accumulation of α-AASA, which is in equilibrium with P6C, creates a substrate pool that drives this alternative metabolic pathway, leading to the elevated levels of HACA observed in patients.[1]

Furthermore, HACA has been identified as a marker of metal-catalyzed protein oxidation, suggesting a potential link to oxidative stress, which is a known feature of ALDH7A1 deficiency.[1]

Sources

- 1. Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxine-Dependent Epilepsy – ALDH7A1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency [mdpi.com]

- 5. epilepsygenetics.blog [epilepsygenetics.blog]

- 6. ALDH7A1 | Rupa Health [rupahealth.com]

- 7. medrxiv.org [medrxiv.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Enantioselective synthesis of (S)-2-Amino-6-hydroxyhexanoic acid

Application Note & Protocol

Enantioselective Synthesis of (S)-2-Amino-6-hydroxyhexanoic Acid: A Practical Chemoenzymatic and Chiral Pool Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the enantioselective synthesis of (S)-2-Amino-6-hydroxyhexanoic acid, a valuable chiral building block in medicinal chemistry and drug development. The methodologies presented are designed for high stereoselectivity, yield, and scalability. We will explore two primary strategies: a chemoenzymatic approach leveraging the stereospecificity of enzymes, and a chiral pool synthesis starting from the readily available L-lysine. This document offers in-depth experimental procedures, characterization data, and the scientific rationale behind the chosen synthetic routes.

Introduction: The Significance of (S)-2-Amino-6-hydroxyhexanoic Acid

(S)-2-Amino-6-hydroxyhexanoic acid, also known as (S)-6-hydroxylysine, is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and an amino acid moiety, makes it a versatile synthon for introducing hydrophilicity and specific recognition elements into peptide and non-peptide structures. This compound is of particular interest in the development of novel therapeutics, including enzyme inhibitors and modified peptides with enhanced pharmacological properties. The synthesis of its naturally occurring glycosylated form is also a significant area of research in understanding collagen-like proteins such as adiponectin.[1]

The stereochemistry at the α-carbon is critical for its biological activity, necessitating a robust and highly enantioselective synthetic route. This guide will focus on practical and efficient methods to obtain the desired (S)-enantiomer.

Strategic Approaches to Enantioselective Synthesis

Two principal strategies are presented, each with distinct advantages:

-

Strategy A: Chemoenzymatic Synthesis. This approach combines chemical transformations with enzymatic reactions to achieve high enantioselectivity.[2] Specifically, a tandem aldol addition-transamination sequence can be employed to construct the γ-hydroxy-α-amino acid backbone with excellent stereocontrol.[3][4]

-

Strategy B: Chiral Pool Synthesis from L-Lysine. This classic and reliable method utilizes a readily available and enantiopure starting material, L-lysine, to directly introduce the desired stereocenter. The synthesis involves the selective transformation of the ε-amino group of lysine to a hydroxyl group.

Chemoenzymatic Synthesis of (S)-2-Amino-6-hydroxyhexanoic Acid

This strategy involves a two-step enzymatic cascade followed by a chemical reduction. The key is the stereoselective formation of a 4-hydroxy-2-oxo acid intermediate.

Rationale and Workflow

The chemoenzymatic route leverages a hydratase-aldolase for the key C-C bond formation and a transaminase for the stereoselective introduction of the α-amino group. The final step is the reduction of the side-chain aldehyde.

Caption: Chemoenzymatic synthesis workflow.

Detailed Experimental Protocol

Step 1: Enzymatic Synthesis of (S)-2-Amino-6-oxohexanoic acid

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Reagents: Add 4-hydroxybutanal (1.2 eq) and sodium pyruvate (1.0 eq).

-

Enzyme Addition: Introduce the trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) and a suitable transaminase (e.g., from Bacillus subtilis or aspartate aminotransferase) along with an amino donor (e.g., L-glutamate).

-

Incubation: Maintain the reaction at 30°C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC.

-

Work-up: After completion, terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzymes. Centrifuge the mixture and collect the supernatant.

Step 2: Chemical Reduction to (S)-2-Amino-6-hydroxyhexanoic acid

-

pH Adjustment: Adjust the pH of the supernatant from the previous step to ~8.5 with a suitable base (e.g., NaOH).

-

Reduction: Cool the solution to 0-4°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while monitoring the temperature.

-

Quenching: After 2-4 hours, or upon completion as indicated by TLC/HPLC, carefully quench the reaction by dropwise addition of dilute HCl until the pH is ~7.

-

Purification: The crude product can be purified by ion-exchange chromatography.

Expected Results and Characterization

| Parameter | Expected Value |

| Overall Yield | 60-75% |

| Enantiomeric Excess (ee) | >99% |

| ¹H NMR | Consistent with the structure |

| Mass Spectrometry | [M+H]⁺ expected |

Chiral Pool Synthesis from L-Lysine

This approach utilizes the inherent chirality of L-lysine to synthesize the target molecule. The key transformation is the conversion of the ε-amino group to a hydroxyl group.

Rationale and Workflow

The synthesis begins with the protection of the α-amino and carboxyl groups of L-lysine. The ε-amino group is then diazotized to form a diazonium salt, which is subsequently displaced by a hydroxyl group. Finally, deprotection yields the desired product.

Caption: Chiral pool synthesis workflow from L-Lysine.

Detailed Experimental Protocol

Step 1: Protection of L-Lysine

-

Nα-Boc Protection: Dissolve L-lysine monohydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (2.5 eq). Stir at room temperature overnight.

-

Carboxyl Esterification: After work-up, dissolve the Nα-Boc-L-lysine in methanol and cool to 0°C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

Step 2: Conversion of ε-Amino to Hydroxyl Group

-

Diazotization: Dissolve the protected lysine from the previous step in aqueous sulfuric acid (e.g., 2 M). Cool to 0°C. Add a solution of sodium nitrite (NaNO₂) (1.5 eq) in water dropwise, maintaining the temperature below 5°C.

-

Hydrolysis: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The diazonium intermediate will hydrolyze to the corresponding alcohol.

Step 3: Deprotection

-

Saponification: Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) to the reaction mixture and stir at room temperature to hydrolyze the methyl ester.

-

Acidic Deprotection: After saponification, acidify the solution with 4 M HCl in dioxane to remove the Boc protecting group.

-

Purification: The final product can be purified by recrystallization or ion-exchange chromatography.

Expected Results and Characterization

| Parameter | Expected Value |

| Overall Yield | 40-55% |

| Enantiomeric Purity | >98% (retention of configuration) |

| ¹H NMR | Consistent with the structure |

| Mass Spectrometry | [M+H]⁺ expected |

Conclusion

This application note has detailed two robust and reliable methods for the enantioselective synthesis of (S)-2-Amino-6-hydroxyhexanoic acid. The chemoenzymatic approach offers excellent enantioselectivity and milder reaction conditions, while the chiral pool synthesis from L-lysine provides a more traditional and readily accessible route. The choice of method will depend on the specific requirements of the research, including available resources and desired scale. Both protocols have been designed to be reproducible and scalable for applications in academic and industrial research settings.

References

-

Herbert, K. R., Williams, G. M., & Cooper, G. J. S. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1139-1150. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Chemoenzymatic synthesis. Nature Catalysis, 4(3), 164-165. [Link]

-

Contente, M. L., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis, 11(9), 5526–5534. [Link]

-

Contente, M. L., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. PubMed Central, PMC8093959. [Link]

Sources

- 1. Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Amino-6-hydroxyhexanoic Acid as a Chiral Building Block for Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral building blocks, or synthons, serve as foundational elements that introduce predefined stereochemistry, thereby reducing synthetic complexity and enhancing the probability of achieving desired pharmacological activity. Among these, non-proteinogenic amino acids with additional functional groups offer a rich playground for medicinal chemists. 2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is a particularly valuable chiral building block. It possesses three distinct functional handles: a primary amine, a carboxylic acid, and a primary alcohol. This trifunctionality, combined with the stereocenter at the α-carbon, makes it a versatile precursor for a diverse range of molecular scaffolds, including peptides, enzyme inhibitors, and heterocyclic systems such as chiral piperidines.[1][2]

This guide provides a comprehensive overview of the synthesis and application of both (S)- and (R)-2-amino-6-hydroxyhexanoic acid, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their successful implementation.

Enantioselective Synthesis of this compound

The utility of this compound is intrinsically tied to its enantiopurity. Both chemical and enzymatic methods have been developed to access the individual enantiomers in high optical purity.

Protocol 1: Biocatalytic Synthesis of (S)-2-Amino-6-hydroxyhexanoic Acid (L-6-Hydroxynorleucine)

This protocol leverages the high stereoselectivity of enzymes to produce the L-enantiomer, which is a key intermediate in the synthesis of vasopeptidase inhibitors.[3][4] The method involves the reductive amination of a keto-acid precursor using a dehydrogenase.

Rationale: Glutamate dehydrogenase exhibits high specificity for the L-enantiomer, ensuring excellent enantiomeric excess (>99%). The use of a D-amino acid oxidase in a chemoenzymatic approach allows for the deracemization of a racemic starting material, leading to high yields of the desired L-enantiomer.[3]

Workflow Diagram:

Caption: Chemo-enzymatic synthesis of L-6-hydroxynorleucine.

Materials:

-

Racemic 5-(4-hydroxybutyl)hydantoin

-

Barium hydroxide octahydrate

-

Sulfuric acid

-

D-amino acid oxidase (from porcine kidney)

-

Catalase

-

Glutamate dehydrogenase (from beef liver)

-

Ammonium formate

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Tris-HCl buffer

Step-by-Step Protocol:

-

Hydrolysis of Hydantoin:

-

Suspend racemic 5-(4-hydroxybutyl)hydantoin in deionized water.

-

Add barium hydroxide octahydrate and heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture and neutralize by the slow addition of sulfuric acid to precipitate barium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain racemic this compound.

-

-

Enzymatic Deracemization and Reductive Amination:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

-

Dissolve the racemic this compound in the buffer.

-

Add D-amino acid oxidase and catalase. The oxidase selectively converts the D-enantiomer to the corresponding keto-acid, while catalase decomposes the hydrogen peroxide byproduct.

-

After conversion of the D-enantiomer (monitor by HPLC), add glutamate dehydrogenase, ammonium formate (as the amine source), and NADH.

-

The glutamate dehydrogenase will catalyze the reductive amination of the in-situ generated 2-keto-6-hydroxyhexanoic acid (and the keto-acid from the D-enantiomer) to L-2-amino-6-hydroxyhexanoic acid.

-

Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and monitor for completion.

-

Purify the product using ion-exchange chromatography.

-

Quantitative Data:

| Step | Product | Yield | Optical Purity (ee%) | Reference |

| Reductive Amination | (S)-2-Amino-6-hydroxyhexanoic acid | 89-97% | >99% | [3] |

Application in Drug Synthesis: Case Study of Omapatrilat

(S)-2-Amino-6-hydroxyhexanoic acid is a crucial chiral building block for the synthesis of Omapatrilat (BMS-186716), a vasopeptidase inhibitor that simultaneously targets angiotensin-converting enzyme (ACE) and neprilysin (NEP) for the treatment of hypertension and congestive heart failure.[3][5][6]

Retrosynthetic Analysis: The synthesis of Omapatrilat highlights the strategic importance of our chiral building block. The core structure is a complex bicyclic system, and the stereochemistry of the amino acid moiety is critical for its biological activity.

Orthogonal Protection Strategies for Synthetic Versatility

To effectively utilize this compound as a building block, particularly in solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential. This ensures that the α-amino, C-terminal carboxyl, and side-chain hydroxyl groups can be selectively deprotected without affecting other parts of the molecule.[7][8][9]

Rationale: The choice of protecting groups is dictated by their cleavage conditions. The Fmoc/tBu strategy is widely used due to its mild, base-labile deprotection of the α-amino group (Fmoc) and acid-labile deprotection of the side-chain and C-terminus (tBu).

Workflow for Preparing a Protected Building Block for SPPS:

Caption: Orthogonal protection of (S)-2-Amino-6-hydroxyhexanoic acid.

Protocol 2: Orthogonal Protection of (S)-2-Amino-6-hydroxyhexanoic Acid

Materials:

-

(S)-2-Amino-6-hydroxyhexanoic acid

-

9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane/Water

-

Trityl chloride (Trt-Cl)

-

Pyridine

-

Dichloromethane (DCM)

Step-by-Step Protocol:

-

Nα-Fmoc Protection:

-

Dissolve (S)-2-amino-6-hydroxyhexanoic acid in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C and add Fmoc-OSu portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield Nα-Fmoc-2-amino-6-hydroxyhexanoic acid.

-

-

Side-Chain O-Trityl Protection:

-

Dissolve the Nα-Fmoc protected amino acid in anhydrous DCM and pyridine.

-

Add trityl chloride and stir at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the resulting Nα-Fmoc-O-Trt-2-amino-6-hydroxyhexanoic acid by flash chromatography.

-

This fully protected building block is now ready for incorporation into peptide sequences using standard Fmoc-based SPPS protocols. The carboxyl group can be activated for coupling to a resin or another amino acid.[10]

Further Transformations and Applications

The bifunctional nature of this compound allows for a variety of subsequent transformations to generate diverse molecular scaffolds.

Application 1: Synthesis of Chiral α-Amino Aldehydes

The primary alcohol of the side chain can be selectively oxidized to an aldehyde, a versatile functional group for further elaboration, such as reductive amination or olefination reactions.[11]

Protocol 3: Oxidation to the Corresponding Aldehyde

Rationale: Swern oxidation or Dess-Martin periodinane (DMP) are common choices for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[12]

Materials:

-

N-Boc-(S)-2-amino-6-hydroxyhexanoic acid methyl ester

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Step-by-Step Protocol (Swern Oxidation):

-

Dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Add a solution of DMSO in DCM dropwise.

-

Add a solution of the N-Boc protected amino alcohol in DCM.

-

Stir for 30 minutes at -78 °C, then add TEA.

-

Allow the reaction to warm to room temperature.

-

Quench with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude aldehyde, which can be used immediately or purified by chromatography.

Application 2: Synthesis of Chiral Piperidines

Chiral piperidine scaffolds are prevalent in many pharmaceuticals.[1][13] this compound can serve as a precursor to these heterocycles through an intramolecular cyclization pathway.

Synthetic Workflow:

Caption: General strategy for chiral piperidine synthesis.

This transformation typically involves activation of the terminal hydroxyl group (e.g., as a tosylate or mesylate) followed by base-mediated intramolecular nucleophilic substitution by the α-amino group to close the six-membered ring. The specific protecting group on the nitrogen will influence the reaction conditions and the final product.

Conclusion

This compound is a powerful and versatile chiral building block in drug synthesis. Its trifunctional nature allows for a wide range of synthetic manipulations, leading to the stereocontrolled synthesis of complex and biologically active molecules. The robust enzymatic synthesis of the L-enantiomer and the well-established protocols for its orthogonal protection and further transformation make it an invaluable tool for medicinal chemists. By understanding the principles behind its synthesis and application, researchers can unlock its full potential in the development of novel therapeutics.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

- Hanson, R. L., et al. (1999). Enzymatic Synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry, 7(10), 2247-2252.

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxy-DL-norleucine. PubChem Compound Summary for CID 233487. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Retrieved from [Link]

- Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 299-328.

- CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. (n.d.). Google Patents.

- WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid. (n.d.). Google Patents.

- Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.

- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

- Jurczak, J., & Golebiowski, A. (1989). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Chemical Reviews, 89(1), 149-164.

-

Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance. Retrieved from [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Retrieved from [Link]

- Eisenstein, E. L., et al. (2002). Vasopeptidase inhibitor reduces inhospital costs for patients with congestive heart failure: results from the IMPRESS trial. American Heart Journal, 143(6), 1112-1117.

- Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. (2020).

-

Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (n.d.). LookChem. Retrieved from [Link]

- Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. (2025). Biomedicine & Pharmacotherapy, 181, 117688.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega, 9(2), 2533-2539.

-

MEROPS - the Peptidase Database. (n.d.). Small-molecule inhibitor: omapatrilat. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Jiang, N., & Ragauskas, A. J. (2005). Copper(II)-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes in Ionic Liquid [bmpy]PF6. Organic Letters, 7(17), 3689-3692.

-

Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. Retrieved from [Link]

- A practical synthesis of enantiopure syn-b-amino-a-hydroxy acids from a-amino acids with application. (2025). Organic & Biomolecular Chemistry, 23(38), 9876-9882.

-

Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]

- Azov, V. A. (2006). Resolution of racemic amine mixtures. Science of Synthesis, 2006b, 419-434.

- US3386888A - Resolution of racemic amino acids. (n.d.). Google Patents.

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

- An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. (2017). Journal of Bioscience and Bioengineering, 124(4), 387-391.

-

Intramolecular Cyclizations of Co2(CO)6-Complexed Propargyl Radicals: Synthesis of d,l- and meso-1,5-Cyclodecadiynes. (n.d.). ResearchGate. Retrieved from [Link]

-

Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]

- 3. Enzymatic synthesis of L-6-hydroxynorleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-DL-norleucine | C6H13NO3 | CID 233487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. peptide.com [peptide.com]

- 8. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]

- 13. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-6-hydroxyhexanoic Acid in Cell Culture

Introduction: A Novel Tool for Protein Engineering and Cell-Based Therapies

2-Amino-6-hydroxyhexanoic acid, a hydroxylated derivative of the essential amino acid L-lysine, represents a compelling non-canonical amino acid (ncAA) for innovative applications in cell culture and biopharmaceutical development. Its unique structure, featuring a hydroxyl group on the side chain, offers intriguing possibilities for modulating protein structure, function, and stability. This guide provides in-depth technical insights and detailed protocols for the effective utilization of this compound in various research and drug development contexts. As a structural analog of lysine, it can be incorporated into proteins, potentially influencing post-translational modifications and enhancing therapeutic protein characteristics.[1][2]

Scientific Foundation: The Rationale for Utilizing this compound

The strategic incorporation of this compound into cellular systems is grounded in its ability to act as a surrogate for lysine in protein synthesis. The introduction of a hydroxyl group offers several potential advantages:

-

Enhanced Protein Stability: The hydroxyl group can participate in additional hydrogen bonding within a protein's structure, potentially increasing its thermal stability and resistance to proteolytic degradation.[3] This is a critical attribute for improving the shelf-life and efficacy of therapeutic proteins.

-

Modulation of Post-Translational Modifications: Lysine residues are hubs for a variety of post-translational modifications (PTMs), including ubiquitination, acetylation, and methylation. The presence of a hydroxyl group on the lysine analog can sterically hinder or otherwise alter the accessibility of these sites to modifying enzymes, providing a tool to study and control these crucial cellular processes.

-

Improved Bio-conjugation: The hydroxyl group can serve as a unique chemical handle for site-specific conjugation of drugs, imaging agents, or other moieties, offering a more controlled and homogenous product compared to conjugation at native lysine residues.[4]

-

Enhanced Collagen Production: As a hydroxylated lysine analog, this compound is a potential substrate for enzymes involved in collagen biosynthesis, such as lysyl hydroxylases.[5][6] Supplementation could, therefore, enhance the production and stability of collagen in cell cultures, which is particularly relevant for tissue engineering and wound healing studies.[7]

Core Applications in Cell Culture

Application 1: Enhancing the Stability and Yield of Recombinant Proteins

The production of stable and high-yielding recombinant proteins is a cornerstone of the biopharmaceutical industry. The incorporation of this compound can contribute to this goal by enhancing the intrinsic stability of the expressed protein.

Mechanism of Action: The introduction of the hydroxyl group can lead to novel intramolecular hydrogen bonds, fortifying the protein's tertiary structure. This increased stability can translate to higher yields, as the protein is less susceptible to misfolding and degradation within the host cell.[3][8]

Experimental Protocols

Protocol 1: General Supplementation of this compound in Mammalian Cell Culture

This protocol provides a general framework for supplementing mammalian cell cultures with this compound. Optimization will be required for specific cell lines and applications.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HEK293)

-

Complete cell culture medium (e.g., DMEM, MEM)

-

Fetal Bovine Serum (FBS)

-

This compound (sterile, cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Sterile tissue culture flasks or plates

Procedure:

-

Cell Seeding: Plate cells at a desired density in complete culture medium and allow them to attach and enter logarithmic growth phase (typically 24 hours).

-

Preparation of Supplemented Medium: Prepare fresh culture medium containing the desired concentration of this compound. A typical starting concentration range is 0.1 to 1 mM.[9] The powder should be dissolved in sterile PBS or directly in the medium and filter-sterilized.

-

Medium Exchange: Aspirate the old medium from the cells and wash once with sterile PBS. Add the freshly prepared medium containing this compound.

-

Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for the desired duration of the experiment.

-

Monitoring and Analysis: Monitor cell morphology and viability daily. At the end of the experiment, harvest cells or conditioned medium for downstream analysis (e.g., protein expression, stability assays).

Protocol 2: Cytotoxicity Assessment of this compound

It is crucial to determine the potential cytotoxic effects of any non-canonical amino acid. The MTT assay is a common colorimetric method for assessing cell viability.[10]

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the various concentrations of the amino acid analog. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours under standard culture conditions.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

| Parameter | Recommendation | Rationale |

| Starting Concentration | 0.1 - 1 mM | This range is a common starting point for non-canonical amino acids and is likely to be well-tolerated by most cell lines.[9] |

| Optimization Range | 0.05 - 5 mM | The optimal concentration is cell-line and application-dependent and should be determined empirically through a dose-response experiment. |

| Incubation Time | 24 - 72 hours | This duration is typically sufficient to observe effects on protein production or cell behavior. Longer incubation times may be necessary for some applications. |

| Control Groups | Untreated cells, cells treated with L-lysine | These controls are essential to distinguish the specific effects of the amino acid analog from general nutrient supplementation. |

Visualizing the Workflow and Mechanism

Caption: Experimental workflow for utilizing this compound.

Caption: Proposed mechanism of this compound in collagen synthesis.

Concluding Remarks for the Practicing Scientist

This compound presents a valuable addition to the toolkit of researchers and drug development professionals. Its potential to enhance protein stability, modulate post-translational modifications, and influence extracellular matrix production opens up new avenues for protein engineering and the development of novel cell-based therapies. The protocols and application notes provided herein offer a solid foundation for exploring the utility of this promising non-canonical amino acid. As with any novel reagent, careful optimization and validation are paramount to achieving reproducible and meaningful results.

References

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Chemical Society Reviews, 49(11), 3262–3277. [Link]

- D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related-impurity profiling of therapeutic peptides. Journal of Pharmaceutical and Biomedical Analysis, 101, 37-47.

- Drienovská, I., & Roelfes, G. (2020). Expanding the enzyme universe with new-to-nature reactions.

- Dempsey, J. (n.d.). Best practices for optimizing Cell Line Development processes.

- Chin, J. W. (2017). Expanding and reprogramming the genetic code.

- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413–444.

- Agro, A., & Ghattas, B. (2016).

- D'Este, E., & Al-Jamal, K. T. (2019). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 119(24), 12089-12140.

- O'Ryan, L., & Barrera, L. A. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. ACS chemical biology, 14(12), 2695–2701.

- Martin, S. L., & Liras, J. L. (2012). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in pharmacology, 3, 135.

- Rangel-Brandao, F. A., & Martinez, A. M. B. (2021). Effects of Hydrolyzed Collagen as a Dietary Supplement on Fibroblast Activation: A Systematic Review. Journal of Functional Foods, 87, 104797.

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

- Gilkes, D. M., & Semenza, G. L. (2016). Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space. The Journal of biological chemistry, 291(50), 25951–25960.

- Peh, J., & Yang, Y. (2019). Future prospects for noncanonical amino acids in biological therapeutics. Current opinion in chemical biology, 48, 10–18.

- Reeve, B., & Coroadinha, A. S. (2016). A doubly auxotrophic CHO-K1 cell line for the production of recombinant monoclonal antibodies. Biotechnology letters, 38(8), 1271–1278.

- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.

- Pan, X., & Farid, S. S. (2017). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Biotechnology and bioengineering, 114(7), 1507–1519.

- Lang, K., & Chin, J. W. (2014). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical reviews, 114(9), 4764–4806.

- Cox, T. R., & Erler, J. T. (2011). Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression. Cancers, 3(3), 3217–3329.

- Johnson, K. C., & Clark, J. M. (2017). US Patent No. US9708400B2. Washington, DC: U.S.

- Kolenikov, S. (2010).

- Wurm, F. M. (2004). Production of recombinant protein therapeutics in cultivated mammalian cells.

- Creative Proteomics. (n.d.). Protein Hydroxylation: Chemistry, Functions, and Detection.

- Abcam. (n.d.). Cytotoxicity assay selection guide. Abcam.

- Koyama, Y. (2016). Effects of Collagen Ingestion and their Biological Significance. Journal of Nutritional Science and Vitaminology, 62(4), 225-231.

- M.J. G. (2016). Amino acids in the cultivation of mammalian cells. Amino acids, 48(5), 1161-1171.

- Promega. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- Gilkes, D. M., & Semenza, G. L. (2013). Procollagen Lysyl Hydroxylase 2 Is Essential for Hypoxia-Induced Breast Cancer Metastasis. Molecular cancer research : MCR, 11(5), 456–466.

- A. A. A. (2022). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 69(6), 2541-2553.

- Mabion. (n.d.). CHO Cell Lines for Recombinant Protein Production. Mabion.

- The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube.

- Shintani, Y., & Sato, K. (2018). Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide. International journal of molecular sciences, 19(6), 1733.

- National Cancer Institute. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube.

- BioRender. (2023, July 14).

- Kuivaniemi, H., & Tromp, G. (1993). Lysine hydroxylation of collagen in a fibroblast cell culture system. The Biochemical journal, 291(Pt 2), 509–515.

- Chen, Y., & Li, Y. (2015). Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma.

- Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 135–154.

- Pan, L., & Liu, M. (2020). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Journal of pharmaceutical sciences, 109(1), 22-37.

- Creative Proteomics. (n.d.). Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods.

- Schilling, J. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.

- Simon, M. D. (2012). A Method to Site-Specifically Incorporate Methyl-Lysine Analogues into Recombinant Proteins. Methods in enzymology, 512, 147–159.

- Chen, Y., & Li, Y. (2021). Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression.

- Urlaub, H., & Lührmann, R. (2000). A multiauxotrophic CHO cell line for the rapid isolation of producers of diverse or high levels of recombinant proteins. The Journal of biological chemistry, 275(11), 7638–7645.

- Akula, R., & Pal, R. (2021). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. PloS one, 16(12), e0261184.

- Inoue, N., & Sugihara, F. (2023). Ingestion of a collagen peptide containing high concentrations of prolyl-hydroxyproline and hydroxyprolyl-glycine reduces advanced glycation end products levels in the skin and subcutaneous blood vessel walls: a randomized, double-blind, placebo-controlled study. Bioscience, biotechnology, and biochemistry, 87(6), 661–668.

- Promega Corporation. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube.

- Creative Proteomics. (n.d.). Lysine: Roles, Applications & Quantification in Biotech and Research.

- Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz.

- Urlaub, H., & Lührmann, R. (2000). A multiauxotrophic CHO cell line for the rapid isolation of producers of diverse or high levels of recombinant proteins. The Journal of biological chemistry, 275(11), 7638–7645.

- Silva, A. M., & Domingues, M. R. (2013). Post-translational modifications and mass spectrometry detection. Free radical biology & medicine, 65, 939–956.

Sources

- 1. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-canonical amino acids as a tool for the thermal stabilization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 5. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effects of Hydrolyzed Collagen as a Dietary Supplement on Fibroblast Activation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-hydroxyhexanoic Acid

Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yields.

Introduction

The synthesis of this compound, a valuable non-proteinogenic amino acid and building block in medicinal chemistry, can present several challenges that may lead to suboptimal yields. The most common synthetic route involves the diazotization of the α-amino group of L-lysine, followed by nucleophilic substitution by water. While seemingly straightforward, this reaction requires careful control of conditions to minimize the formation of byproducts. This guide provides a comprehensive overview of potential issues and their solutions, grounded in chemical principles and practical experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Reaction Phase

Q1: My reaction yield is significantly lower than expected. What are the most likely causes during the diazotization of L-lysine?

A1: Low yields in the diazotization of L-lysine to form this compound are often attributable to several factors, primarily related to the stability of the aliphatic diazonium salt and competing side reactions.

-

Underlying Cause: Aliphatic diazonium salts are notoriously unstable, readily decomposing to form a carbocation intermediate.[1] This carbocation can then undergo various reactions other than the desired nucleophilic attack by water.

-

Troubleshooting Steps:

-

Strict Temperature Control: The diazotization reaction is highly exothermic. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the addition of the nitrite solution.[2] Use an ice-salt bath and monitor the internal reaction temperature closely. Elevated temperatures accelerate the decomposition of the diazonium salt and promote the formation of undesired byproducts.

-

Slow and Controlled Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of lysine.[2] A slow addition rate prevents localized increases in temperature and nitrite concentration, which can lead to the formation of N-nitrosamines from any secondary amines present and other side reactions.

-

pH Control: The reaction is typically carried out in a strong acidic medium (e.g., hydrochloric or sulfuric acid).[2][] The acid protonates the nitrous acid to form the active diazotizing agent, the nitrosonium ion (NO+).[] However, the precise pH can influence the reaction rate and selectivity. Ensure sufficient excess acid is present.

-

Immediate Use of Diazonium Salt: The generated diazonium salt should be used in situ without isolation.[2] Prolonged reaction times can lead to decomposition.

-

Q2: I'm observing the formation of multiple byproducts in my crude reaction mixture. What are they, and how can I minimize them?

A2: The primary byproducts in the deamination of lysine arise from the reactivity of the carbocation intermediate formed after the loss of nitrogen from the diazonium salt.

-

Common Byproducts:

-